![molecular formula C19H10ClF3N2O B2954136 2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303152-82-1](/img/structure/B2954136.png)

2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

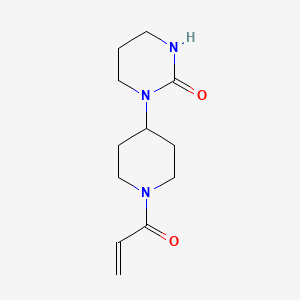

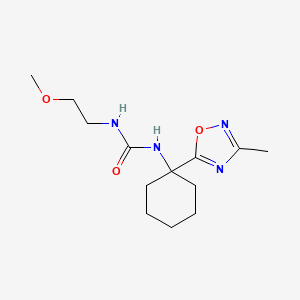

The compound “2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a chlorophenoxy group and a trifluoromethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, as a heterocyclic compound, would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the carbonitrile group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups .Aplicaciones Científicas De Investigación

Structural and Optical Characteristics

Research has explored the structural, optical, and electronic properties of pyridine derivatives, highlighting their potential in fabricating electronic and photonic devices. For instance, Zedan, El-Taweel, and El-Menyawy (2020) studied the thermal, structural, optical, and diode characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and indirect optical energy gaps. These properties are crucial for applications in heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Molecular Docking and Biological Activity

Another facet of research involves synthesizing novel pyridine derivatives for biological activity screening. Flefel et al. (2018) reported on the synthesis and in silico molecular docking screenings of pyridine and fused pyridine derivatives towards GlcN-6-P synthase, showing moderate to good binding energies. This approach identifies candidates for antimicrobial and antioxidant applications, demonstrating the compound class's relevance in medicinal chemistry (Flefel et al., 2018).

Synthesis and Characterization of Pyridine Derivatives

The synthesis and characterization of pyridine derivatives have been a significant area of interest, with studies aiming to develop new materials with enhanced properties. For example, Khalifa, Al-Omar, and Ali (2017) discussed the synthesis of novel pyridine derivatives and elucidated their structure through chemical and spectroscopic data, underscoring the versatility of these compounds in synthesizing materials with potential electronic and optical applications (Khalifa, Al-Omar, & Ali, 2017).

Antimicrobial and Anticancer Applications

Moreover, the antimicrobial and anticancer potentials of pyridine derivatives have been investigated. Elewa et al. (2021) synthesized a derivative and evaluated its antibacterial and antitumor activities, highlighting the compound's potential in developing new therapeutic agents (Elewa et al., 2021).

Chemical Transformations and Reactivity

The chemical reactivity and transformations of pyridine carbonitriles have also been explored to synthesize new heterocyclic systems with potential applications in drug development and materials science. Ibrahim and El-Gohary (2016) studied the reactivity of 6-methylchromone-3-carbonitrile with various nucleophilic reagents, leading to a variety of new compounds, demonstrating the synthetic utility of pyridine derivatives in accessing new chemical entities (Ibrahim & El-Gohary, 2016).

Direcciones Futuras

The future directions for this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects. If it’s used in chemical synthesis, future directions could involve finding more efficient or environmentally friendly methods of producing it .

Propiedades

IUPAC Name |

2-(3-chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2O/c20-15-5-2-6-16(10-15)26-18-13(11-24)7-8-17(25-18)12-3-1-4-14(9-12)19(21,22)23/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJSHGJVMKEWNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)

![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)

![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2954065.png)

![3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2954067.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)

![4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide](/img/structure/B2954069.png)

![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)